molecular formula C16H26N2O B6055483 1-(2-Adamantyl)piperidine-3-carboxamide

1-(2-Adamantyl)piperidine-3-carboxamide

Cat. No.: B6055483
M. Wt: 262.39 g/mol
InChI Key: PNSZDXKJQRAAPS-UHFFFAOYSA-N
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Description

1-(2-Adamantyl)piperidine-3-carboxamide is a compound that features a unique adamantane structure fused with a piperidine ring and a carboxamide group. Adamantane derivatives are known for their stability and rigidity, making them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology .

Chemical Reactions Analysis

1-(2-Adamantyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(2-Adamantyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane structure provides stability and rigidity, allowing the compound to effectively bind to its targets. The piperidine ring and carboxamide group contribute to its biological activity by interacting with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-adamantyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c17-16(19)12-2-1-3-18(9-12)15-13-5-10-4-11(7-13)8-14(15)6-10/h10-15H,1-9H2,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSZDXKJQRAAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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